molecular formula C4H7NO5 B8522930 4-nitrooxybutanoic Acid

4-nitrooxybutanoic Acid

Cat. No. B8522930
M. Wt: 149.10 g/mol
InChI Key: ZETOHPSSBWBMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166605B2

Procedure details

In a three neck flask kept under argon and containing 90 ml of CH2Cl2, 4-nitrooxybutanoic acid (800 mg, 5.3 mmol) prepared as described above was charged. Then PCl5 was added in one portion (1.25 g, 6.0 mmol) and the resulting mixture was stirred at room temperature. The reaction was checked by IR spectroscopy. After ca. 2 hours stirrer was removed and the reaction mixture was distilled under vacuum. The crude chloride (900 mg, 5.4 mmol) was used in the further steps without purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O:4][CH2:5][CH2:6][CH2:7][C:8]([OH:10])=O)([O-:3])=[O:2].P(Cl)(Cl)(Cl)(Cl)[Cl:12].[Cl-]>C(Cl)Cl>[N+:1]([O:4][CH2:5][CH2:6][CH2:7][C:8]([Cl:12])=[O:10])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
[Cl-]
Step Three
Name
Quantity
800 mg
Type
reactant
Smiles
[N+](=O)([O-])OCCCC(=O)O
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
above was charged
CUSTOM
Type
CUSTOM
Details
After ca. 2 hours stirrer was removed
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled under vacuum

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])OCCCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.